molecular formula C15H13ClN2OS B6096030 2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 438217-38-0

2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6096030
CAS No.: 438217-38-0
M. Wt: 304.8 g/mol
InChI Key: HWCIBADVEGRJGX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound characterized by a cyclopentane ring fused to a thieno[2,3-d]pyrimidin-4-one core, substituted with a 4-chlorophenyl group at position 2. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity due to the chlorophenyl moiety and hydrogen-bonding capacity from the pyrimidinone carbonyl group. This compound has been explored as a precursor for synthesizing pharmacologically active derivatives, particularly in antimicrobial and antitumor research .

Properties

IUPAC Name

10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-9-6-4-8(5-7-9)13-17-14(19)12-10-2-1-3-11(10)20-15(12)18-13/h4-7,13,18H,1-3H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCIBADVEGRJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124997
Record name 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438217-38-0
Record name 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438217-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings and case studies.

  • Molecular Formula : C15H11ClN2OS2
  • Molecular Weight : 334.84364 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study reported that thienopyrimidine derivatives demonstrated substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
  • The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL against various bacterial strains .

The biological activity of these compounds is often attributed to their structural features. The presence of a thienopyrimidine ring along with specific substituents at various positions enhances their interaction with microbial targets. Studies suggest that side chains at position 3 are crucial for antimicrobial efficacy .

Case Study 1: Antibacterial Efficacy

In a comparative study of thienopyrimidine derivatives:

  • Compounds with amido or imino side chains were found to be particularly effective against Gram-positive and Gram-negative bacteria.
  • Among the tested compounds, those resembling this compound showed MIC values comparable to standard antibiotics .

Case Study 2: Antimycobacterial Activity

A separate investigation focused on the antimycobacterial properties of similar thienopyrimidine compounds revealed:

  • Significant activity against M. tuberculosis with MIC values around 40 µg/mL.
  • The study emphasized the importance of the thienopyrimidine scaffold in conferring this activity .

Summary of Findings

Activity MIC (µg/mL) Microbial Strains Tested
Antibacterial31.25 - 62.5E. coli, S. aureus, Bacillus subtilis
Antimycobacterial40M. tuberculosis, M. avium

Toxicity Assessment

Toxicity studies indicated that the most potent derivatives were non-toxic at doses up to 200 µmol/L when assessed through hemolytic assays . This suggests a favorable safety profile for further development.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry primarily due to its biological activity against various diseases. Its thieno[2,3-d]pyrimidine core is associated with several pharmacological properties.

Case Study: Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeReferenceMechanism of Action
Anticancer Inhibition of cell proliferation
Antimicrobial Disruption of bacterial cell membranes
Anti-inflammatory Modulation of inflammatory cytokines

Agricultural Chemistry

The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt biological processes in pests.

Case Study: Insecticidal Properties
A study reported the synthesis of thieno[2,3-d]pyrimidine derivatives that exhibited significant insecticidal activity against common agricultural pests. The mechanism involves interference with the nervous system of insects, leading to paralysis and death .

Materials Science

The unique structural properties of this compound have led to investigations into its use as a precursor for novel materials.

Case Study: Conductive Polymers
Research has indicated that incorporating thieno[2,3-d]pyrimidine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for developing organic electronic devices such as sensors and transistors .

Comparison with Similar Compounds

Key Observations :

  • Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) improve metabolic stability, while sulfanyl/thioxo moieties enhance electronic interactions with biological targets .
  • Melting Points : Higher melting points (>300°C) in pyrido-fused derivatives (e.g., 11d) suggest stronger intermolecular forces due to extended aromaticity .

Preparation Methods

Reaction Conditions and Mechanistic Insights

A mixture of cyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in absolute ethanol undergoes reflux at 80°C for 8–12 hours in the presence of triethylamine (TEA) as a base catalyst. The reaction proceeds via a three-component condensation, forming the aminothiophene intermediate, which is then cyclized under basic conditions.

Key Data:

ParameterValueSource
Yield65–72%
SolventEthanol
CatalystTriethylamine (TEA)
Reaction Time8–12 hours

Cyclization to Form the Pyrimidin-4-One

The aminothiophene intermediate is treated with aqueous potassium hydroxide (KOH) at 60°C for 4 hours to induce cyclization, yielding the pyrimidin-4-one scaffold. The reaction mechanism involves intramolecular nucleophilic attack of the amino group on the cyano carbon, followed by dehydration.

Functionalization of the Cyclopenta Ring

Bromination at the 2-Position

Bromination of the thieno-pyrimidine core is critical for introducing substituents. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours achieves selective bromination at the 2-position. This step is essential for subsequent coupling reactions with aryl groups.

Optimization Note:

  • Lower temperatures (0°C) minimize side reactions.

  • Yields improve to 78% when using a 1:1.1 molar ratio of substrate to NBS.

Introduction of the 4-Chlorophenyl Group

Buchwald-Hartwig Amination

The 4-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A mixture of the brominated intermediate (1.0 equiv), 4-chloroaniline (1.2 equiv), tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 5 mol%), and Xantphos (10 mol%) in toluene is heated at 110°C for 16 hours. This method achieves a 68% yield with high regioselectivity.

Critical Parameters:

ParameterValueSource
CatalystPd2(dba)3/Xantphos
SolventToluene
Temperature110°C

Ullmann-Type Coupling

An alternative employs copper(I) iodide (CuI) as a catalyst in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. While cost-effective, this method yields only 52% due to competing side reactions.

Final Cyclization and Purification

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in concentrated hydrochloric acid (HCl) at reflux (100°C) for 6 hours to form the hexahydro-4H-cyclopenta ring. The reaction proceeds via protonation of the carbonyl oxygen, followed by intramolecular electrophilic aromatic substitution.

Yield Enhancement:

  • Adding azeotropic water removal (Dean-Stark trap) increases yield from 60% to 75%.

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldAdvantagesLimitations
Gewald + AminationPalladium-catalyzed coupling68%High regioselectivityCostly catalysts
Ullmann CouplingCopper-mediated coupling52%Low costModerate yield
Direct CyclizationAcid-catalyzed cyclization75%SimplicityHarsh conditions

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency. For example, the bromination step achieves 85% yield in 30 minutes under flow conditions.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact while maintaining 70% yield in the coupling step .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Structure Formation : Cyclocondensation of ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with a lactam (e.g., γ-butyrolactam) in the presence of POCl₃ at 368–371 K .

Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using NaH as a base in anhydrous THF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Basic: How is structural characterization of this compound performed to confirm its identity and purity?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the cyclopenta-thienopyrimidine scaffold and substituent positions .
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
  • XRD Analysis : Single-crystal X-ray diffraction for unambiguous determination of the fused-ring system and stereochemistry .

Basic: What biological activities are associated with thieno[2,3-d]pyrimidin-4-one derivatives, and how are they evaluated?

Methodological Answer:
These derivatives exhibit antimicrobial and anticancer activities. Standard assays include:

  • Antibacterial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in cyclocondensation steps .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Temperature Control : Gradual heating (e.g., reflux at 110°C for 8–12 hours) to prevent side reactions .
  • Real-Time Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

Methodological Answer:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to resolve overlapping signals in complex fused-ring systems .
  • 2D NMR Techniques : COSY and HSQC to map proton-proton and proton-carbon correlations .
  • Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian09) to compare experimental vs. theoretical data .

Advanced: What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis : Systematic variation of substituents (e.g., halogenated aryl groups, alkyl chains) .
  • Molecular Docking : AutoDock Vina to predict binding modes with bacterial targets (e.g., DNA gyrase) .
  • QSAR Modeling : Development of regression models correlating logP, polar surface area, and MIC values .

Advanced: How can environmental stability and degradation pathways of this compound be assessed?

Methodological Answer:

  • Hydrolytic Stability : Incubation in buffers (pH 3–10) at 37°C, monitored via HPLC for degradation products .
  • Photodegradation Studies : Exposure to UV-Vis light (λ = 254–365 nm) with LC-MS identification of byproducts .
  • Microbial Biodegradation : Soil slurry assays to evaluate half-life under aerobic/anaerobic conditions .

Advanced: What experimental designs are suitable for resolving low reproducibility in biological assays?

Methodological Answer:

  • Blinded Replicates : Triplicate runs with independent compound batches to rule out synthesis variability .
  • Positive/Negative Controls : Standard antibiotics (e.g., ciprofloxacin) and solvent-only controls .
  • Statistical Analysis : ANOVA or Student’s t-test to assess significance (p < 0.05) across biological replicates .

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